1,1,3-Trimethoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280806. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZYYYDRLJCHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074694 | |

| Record name | Propane, 1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-97-0 | |

| Record name | 1,1,3-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,3-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14315-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-Trimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Trimethoxypropane

CAS Number: 14315-97-0

This technical guide provides a comprehensive overview of 1,1,3-Trimethoxypropane, a valuable organic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, a proposed synthetic protocol, and relevant safety data.

Core Properties and Identifiers

This compound, also known as 3-methoxypropionaldehyde dimethyl acetal, is a stable and versatile chemical intermediate. Its structure combines ether and acetal functional groups, making it a useful building block in various organic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14315-97-0 | [1] |

| Molecular Formula | C₆H₁₄O₃ | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| Boiling Point | 45-46 °C at 17 mmHg | [1] |

| Density | 0.941 g/cm³ at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4 | [1] |

| Flash Point | 105 °F (40.6 °C) | [1] |

| Solubility | Information not readily available; likely soluble in organic solvents. | |

| PSA (Polar Surface Area) | 27.7 Ų | [1] |

| XLogP3 | 0.64180 | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Propane, 1,1,3-trimethoxy- | [2] |

| 3-Methoxypropionaldehyde dimethyl acetal | [2] | |

| NSC 280806 | [1] | |

| InChI | InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | [3] |

| InChIKey | FKZYYYDRLJCHGL-UHFFFAOYSA-N | [3] |

| SMILES | COCCC(OC)OC | [3] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [1] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

Experimental Protocols: Proposed Synthesis

Synthesis of this compound from 3-Methoxypropionaldehyde

This protocol is a generalized procedure based on established methods for acetal formation.[4][6]

Materials:

-

3-Methoxypropionaldehyde

-

Trimethyl orthoformate (TMOF)

-

Anhydrous methanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a few drops of concentrated sulfuric acid)

-

Anhydrous sodium bicarbonate or potassium carbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Anhydrous diethyl ether or another suitable organic solvent

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with 3-methoxypropionaldehyde and anhydrous methanol.

-

Addition of Reagents: Trimethyl orthoformate (typically 1.1 to 1.5 equivalents) is added to the stirred solution. The acid catalyst is then added in a catalytic amount.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde. If the reaction is slow, gentle heating may be applied.

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The acid catalyst is neutralized by the addition of a solid base such as anhydrous sodium bicarbonate or potassium carbonate. The mixture is stirred until the cessation of any gas evolution.

-

The solid is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the excess methanol and other volatile byproducts.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualized Workflow and Pathways

The following diagrams illustrate the proposed synthetic pathway for this compound.

Caption: Potential synthetic routes to the key intermediate, 3-Methoxypropionaldehyde.

Caption: Proposed experimental workflow for the synthesis of this compound.

References

- 1. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,1,3-Trimethoxypropane

An In-depth Technical Guide to 1,1,3-Trimethoxypropane: Properties, Synthesis, and Applications

Introduction

This compound, also known by its systematic IUPAC name, is a valuable organic compound belonging to the acetal functional group. Specifically, it is the dimethyl acetal of 3-methoxypropionaldehyde.[1] This structure imparts a unique combination of stability and reactivity, making it a compound of interest for researchers in organic synthesis and materials science. Unlike its more studied isomer, 1,2,3-trimethoxypropane (the trimethyl ether of glycerol), this compound's chemistry is dominated by the acetal linkage, which serves as a protected aldehyde. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for scientists and professionals in chemical research and drug development.

Chemical Identity and Structure

A clear understanding of a molecule's identity is foundational to its application. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound[1]

-

Synonym: 3-Methoxypropionaldehyde dimethyl acetal[1]

-

CAS Number: 14315-97-0[1]

-

Molecular Formula: C₆H₁₄O₃[1]

-

Molecular Weight: 134.17 g/mol [1]

-

InChI: InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3[1]

-

InChIKey: FKZYYYDRLJCHGL-UHFFFAOYSA-N[1]

-

Canonical SMILES: COCCC(OC)OC[1]

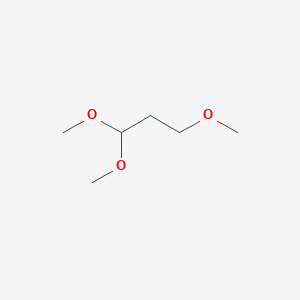

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use as a solvent or reagent. The data below has been consolidated from chemical supplier and database information.

| Property | Value | Source |

| Appearance | Colorless Liquid | N/A |

| Boiling Point | 45-46 °C at 17 mmHg | [2] |

| Density | 0.942 g/cm³ | N/A |

| Refractive Index | 1.400 | N/A |

| Flash Point | 40 °C (105 °F) | N/A |

Spectroscopic Profile

Spectroscopic analysis is essential for the verification and quality control of chemical compounds. The following sections detail the expected and reported spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, four distinct signals are expected:

-

~4.4 ppm (triplet, 1H): The methine proton (-CH(OCH₃)₂) is deshielded by two adjacent oxygen atoms, appearing as a triplet due to coupling with the adjacent CH₂ group.

-

~3.4 ppm (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH₂-) appear as a triplet, coupled to the other CH₂ group.

-

~3.3 ppm (singlet, 6H): The six protons of the two equivalent methoxy groups on the acetal (-CH(OCH₃)₂) are chemically identical and have no adjacent protons, resulting in a strong singlet.

-

~3.2 ppm (singlet, 3H): The protons of the terminal methoxy group (CH₃-O-) appear as a distinct singlet.

-

~1.9 ppm (quartet, 2H): The central methylene protons (-CH₂-CH₂-CH-) are coupled to both the methine and the other methylene group, resulting in a more complex multiplet, likely a quartet of triplets (qt) or simply a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments:

-

~103 ppm: The acetal carbon (-C H(OCH₃)₂) is significantly deshielded.

-

~70 ppm: The methylene carbon adjacent to the ether oxygen (-O-C H₂-).

-

~58 ppm: The carbon of the terminal methoxy group (C H₃-O-).

-

~53 ppm: The carbons of the two equivalent acetal methoxy groups (-CH(OC H₃)₂).

-

~35 ppm: The central methylene carbon (-C H₂-CH₂-CH-).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. For this compound, the key absorptions are:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations for the alkane CH, CH₂, and CH₃ groups.[3]

-

1120-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands, indicative of the ether and acetal functional groups. This is often the most prominent feature in the fingerprint region.[3]

-

1470-1450 cm⁻¹: C-H bending (scissoring) vibrations for the methylene groups.[3]

Chemical Reactivity and Stability

The dominant chemical feature of this compound is the acetal group.

-

Stability: Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes during syntheses that involve bases or nucleophiles.

-

Reactivity (Acid-Catalyzed Hydrolysis): The acetal linkage is highly susceptible to hydrolysis under acidic conditions. The reaction proceeds via protonation of one of the acetal oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the parent aldehyde (3-methoxypropionaldehyde) and two equivalents of methanol. This reaction is typically rapid and quantitative, providing a reliable method for deprotection.

Caption: Logical workflow of the acid-catalyzed hydrolysis of an acetal.

Experimental Protocols

The following protocols describe the synthesis and characterization of this compound.

Protocol 1: Synthesis from 3-Methoxypropionaldehyde

This protocol outlines a standard acid-catalyzed acetalization reaction.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methoxypropionaldehyde (1.0 eq), methanol (3.0 eq, serving as both reagent and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Protocol 2: Characterization by FTIR Spectroscopy

This protocol ensures the identity and purity of the synthesized product.

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired directly using the neat liquid technique.

-

Instrument Setup: Ensure the FTIR spectrometer is properly calibrated. Record a background spectrum of the empty sample holder (e.g., clean ATR crystal or salt plates).

-

Sample Analysis: Apply a small drop of the purified this compound to the ATR crystal or between two NaCl/KBr salt plates.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Compare the positions of the major absorption bands with the reference spectrum.[3] Key peaks to verify are the strong C-H stretches (~2900 cm⁻¹) and the very strong, broad C-O ether/acetal stretches (~1100 cm⁻¹). The absence of a strong C=O stretch (~1720 cm⁻¹) confirms the complete conversion of the starting aldehyde.

Safety and Handling

This compound is a flammable liquid and requires careful handling in a laboratory setting.

| Hazard Class | Statement |

| Flammable Liquid | H226: Flammable liquid and vapor.[1] |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] |

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents.

Potential Applications

The primary application of this compound in a research context is derived from its acetal functionality.

-

Protecting Group: It serves as a stable protecting group for the 3-methoxypropionaldehyde moiety. The acetal can withstand a variety of reaction conditions (e.g., Grignard reactions, reductions with metal hydrides, basic hydrolysis) and can be selectively removed with mild acid to reveal the aldehyde.

-

Synthetic Building Block: As a difunctional molecule (containing both ether and acetal groups), it can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.

References

1,1,3-Trimethoxypropane molecular weight and formula

An In-depth Technical Guide to 1,1,3-Trimethoxypropane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

This compound, also known as 3-methoxypropionaldehyde dimethyl acetal, is a versatile acyclic acetal that serves as a valuable C3 building block in complex organic synthesis. Its unique structure, featuring a masked aldehyde at the C1 position and a stable ether linkage at the C3 position, offers chemists a stable yet reactive synthon for the strategic construction of pharmaceutical intermediates and other high-value molecules. This guide provides an in-depth exploration of its core physicochemical properties, details a robust protocol for its synthesis and characterization, elucidates its fundamental reactivity, and presents its practical applications, particularly in contexts relevant to drug discovery and development.

Core Molecular and Physicochemical Properties

This compound is a stable, colorless to light yellow liquid under standard conditions.[1] Its molecular structure consists of a propane backbone with two methoxy groups forming a dimethyl acetal at one terminus and a single methoxy group at the other. This arrangement dictates its chemical behavior, primarily as a protected form of 3-methoxypropionaldehyde.

The key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃ | [2][3] |

| Molecular Weight | 134.17 g/mol | [2][4] |

| CAS Number | 14315-97-0 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Methoxypropionaldehyde dimethyl acetal | [3][4] |

| Density | 0.941 - 0.942 g/cm³ @ 20-25 °C | [4][5] |

| Boiling Point | 45-46 °C @ 17 mmHg | [5] |

| Flash Point | 40 °C (105 °F) | [4][5] |

| Refractive Index | ~1.400 @ 20 °C | [4][5] |

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-catalyzed acetalization of 3-methoxypropionaldehyde. The protocol described below is a self-validating system designed for high yield and purity, drawing upon established principles of acetal chemistry.[6]

Causality of Experimental Design

The core of this synthesis is the equilibrium reaction between an aldehyde, an alcohol (methanol, provided by trimethyl orthoformate), and the resulting acetal. To drive the reaction to completion, water, a byproduct, must be efficiently removed. Using trimethyl orthoformate as both a reagent and a dehydrating agent is a superior choice; it reacts with the byproduct water to form methyl formate and methanol, effectively shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[6] The use of an anhydrous acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by methanol.[5] Anhydrous conditions for the reaction setup are paramount to prevent premature hydrolysis of the reagent and product.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-methoxypropionaldehyde with high purity.

Materials:

-

3-Methoxypropionaldehyde (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypropionaldehyde (1.0 eq) dissolved in anhydrous dichloromethane (approx. 2 M solution).

-

Reagent Addition: Add trimethyl orthoformate (1.5 eq) to the stirred solution.

-

Catalysis: Add the acid catalyst, p-TsOH·H₂O (0.02 eq), to the mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Work-up (Quenching): Once the reaction is complete, quench the catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble components, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a pure, colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized product must be rigorously confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic signals for the different proton environments (e.g., methoxy groups, methylene protons, and the acetal proton).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Verifies the carbon skeleton, including the distinct chemical shift of the acetal carbon (~100-110 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of C-O ether and acetal bonds (typically in the 1050-1200 cm⁻¹ region) and the absence of a carbonyl (C=O) stretch from the starting aldehyde (~1720 cm⁻¹).

-

HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement to confirm the elemental formula (C₆H₁₄O₃).

Chemical Reactivity and Mechanistic Insights

The utility of this compound is rooted in the predictable reactivity of its acetal functional group. Acetal hydrolysis is a cornerstone reaction in synthetic chemistry, allowing for the deprotection of a carbonyl group under specific conditions.

Mechanism of Acid-Catalyzed Hydrolysis

Acetal hydrolysis proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated acetal.[7]

-

Protonation: A proton from an acid catalyst rapidly and reversibly protonates one of the acetal's oxygen atoms.

-

Carbocation Formation: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This is the slow, rate-determining step.[7]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal and regenerate the acid catalyst. The hemiacetal is unstable and rapidly decomposes to the parent aldehyde (3-methoxypropionaldehyde) and a second molecule of methanol.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

This reactivity profile is crucial for its role as a protecting group. It is stable to bases, nucleophiles, hydrides, and organometallic reagents, but can be cleanly removed with mild aqueous acid, allowing for selective transformations at other sites in a complex molecule.

Applications in Research and Drug Development

This compound is primarily used as a synthetic building block or "synthon" for the 3-methoxypropanal fragment. This is particularly relevant in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.

Role in Heterocyclic Synthesis: Pyrimidine Formation

A key application is in the synthesis of substituted pyrimidines, a class of compounds vital to many biologically active molecules.[8] The masked aldehyde can be deprotected in situ or used directly to react with dinucleophilic species like urea or thiourea in a condensation reaction.

Experimental Workflow: Synthesis of a Dihydropyrimidine Derivative

Objective: To demonstrate the use of this compound as a C3 synthon in a Biginelli-type condensation reaction.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.2 eq)

-

Ethanol (as solvent)

-

Concentrated Hydrochloric Acid (HCl) (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), this compound (1.0 eq), and urea (1.2 eq) in ethanol.

-

Catalysis: Add a few drops of concentrated HCl to the mixture. The acid serves two purposes: it catalyzes the hydrolysis of the acetal to generate the reactive 3-methoxypropionaldehyde in situ, and it catalyzes the subsequent condensation and cyclization steps.

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds for several hours, resulting in the precipitation of the dihydropyrimidine product.

-

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry to obtain the target heterocyclic compound.

Caption: Application workflow for pyrimidine synthesis using this compound.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[2]

-

Hazard Identification:

-

GHS Pictograms: Flame, Exclamation Mark

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

-

Handling:

-

Work in a well-ventilated chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[9]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. osti.gov [osti.gov]

Spectroscopic Profile of 1,1,3-Trimethoxypropane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-Trimethoxypropane (CAS No: 14315-97-0), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₄O₃

-

Molecular Weight: 134.17 g/mol [1]

-

Synonyms: 3-Methoxypropionaldehyde dimethyl acetal[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: Specific chemical shift values and multiplicities were not available in the provided search results. A typical ¹H NMR spectrum would be expected to show signals for the methoxy protons and the propane backbone protons, with splitting patterns determined by their adjacent protons.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.[2]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: Specific chemical shift values were not available in the provided search results. The spectrum is expected to show distinct signals for the methoxy carbons and the three carbons of the propane chain.

Experimental Protocol: NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of a liquid sample like this compound.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A common concentration is 5-25 mg of the sample in 0.5-1.0 mL of solvent. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, an instrument like a Varian A-60 (60 MHz) or a more modern high-field spectrometer could be used.[1] For ¹³C NMR, a spectrometer from a provider like Sigma-Aldrich Co. LLC. might be employed.[1]

-

Data Acquisition:

-

The magnetic field is shimmed to improve its homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing: The recorded FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | C-O stretching (ether) | |

| Specific peak data not available in search results | C-H stretching (alkane) | |

| Specific peak data not available in search results | C-H bending (alkane) |

Note: While specific peak values were not detailed, the IR spectrum of this compound is expected to show characteristic strong absorptions for the C-O ether linkages and various C-H stretching and bending vibrations of the alkane structure.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using the following methodology.

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition: An ATR (Attenuated Total Reflectance) technique is also common, where the sample is placed directly on a crystal (e.g., diamond).[1] A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| Specific fragmentation data not available in search results |

Note: Detailed mass spectral data was not available in the search results. The molecular ion peak [M]⁺ would be expected at m/z = 134. Common fragmentation patterns for ethers would involve cleavage of C-O and C-C bonds.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows.

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The data can be sourced from databases like the NIST Mass Spectrometry Data Center.[1]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,1,3-trimethoxypropane. It includes a detailed breakdown of the spectral data, the experimental protocol for acquiring such data, and a visual representation of the molecule's structure and proton environments to aid in interpretation.

Molecular Structure and Proton Environments

This compound possesses a simple aliphatic backbone with methoxy groups at the 1 and 3 positions, and two methoxy groups at the 1-position, forming a dimethyl acetal. The structure gives rise to four distinct proton environments, which are color-coded in the diagram below for clarity.

Caption: Molecular structure of this compound with distinct proton environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a Varian A-60 instrument using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~4.4 | Triplet (t) | 1H | ~5.5 | CH (acetal) |

| b | ~3.4 | Triplet (t) | 2H | ~6.0 | CH₂ (adjacent to OCH₃) |

| c | ~3.3 | Singlet (s) | 3H | - | OCH₃ (at C3) |

| d | ~3.2 | Singlet (s) | 6H | - | OCH₃ (at C1) |

| e | ~1.9 | Quintet (or dt) | 2H | ~6.0, ~5.5 | CH₂ (methylene bridge) |

Detailed Spectrum Analysis

The ¹H NMR spectrum of this compound exhibits five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule.

-

Signal a (~4.4 ppm, Triplet): This downfield signal corresponds to the single proton on the acetal carbon (C1). Its triplet multiplicity arises from coupling with the two adjacent protons of the methylene bridge (He).

-

Signal b (~3.4 ppm, Triplet): This signal is assigned to the two protons of the methylene group at C3, which is adjacent to a methoxy group. The triplet splitting is due to coupling with the two protons of the adjacent methylene bridge (He).

-

Signal c (~3.3 ppm, Singlet): This sharp singlet with an integration of three protons is characteristic of a methoxy group and is assigned to the OCH₃ group at the C3 position. The absence of splitting indicates no adjacent protons.

-

Signal d (~3.2 ppm, Singlet): This singlet, integrating to six protons, is attributed to the two equivalent methoxy groups attached to the acetal carbon (C1).

-

Signal e (~1.9 ppm, Quintet/Doublet of Triplets): This upfield signal represents the two protons of the central methylene group (C2). It appears as a quintet due to coupling with both the acetal proton (Ha, one proton) and the protons of the adjacent methylene group (Hb, two protons). The pattern can also be interpreted as a doublet of triplets.

Caption: ¹H NMR signaling pathways and coupling in this compound.

Experimental Protocol

The following provides a general methodology for acquiring a ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The spectrum is acquired on a standard NMR spectrometer, such as a 60 MHz instrument, though higher field strengths (e.g., 300, 400, or 500 MHz) will provide better resolution.

-

Spectrometer: Varian A-60 or equivalent

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: Ambient probe temperature (typically 298 K)

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: A standard 90° pulse.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 0-10 ppm is appropriate.

4.3. Data Processing

-

The raw free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

The signals are integrated to determine the relative number of protons for each peak.

-

Peak picking is performed to identify the chemical shift of each signal, and coupling constants are measured.

This comprehensive guide provides the necessary information for the analysis and interpretation of the ¹H NMR spectrum of this compound, which is a valuable tool for structure elucidation and quality control in research and development settings.

An In-depth Technical Guide to the Safe Handling of 1,1,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1,3-Trimethoxypropane (CAS No. 14315-97-0), a flammable liquid and versatile reagent in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Data

A summary of the key physical, chemical, and hazard properties of this compound is presented below. This data is essential for a thorough risk assessment prior to use.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H14O3 | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 45-46 °C at 17 mm Hg | ChemWhat |

| Density | 0.942 g/mL at 25 °C | ChemWhat |

| Flash Point | 40 °C (104 °F) | [2] |

| Refractive Index | n20/D 1.4 (lit.) | ChemWhat |

Table 2: Fire Hazard Data

| Property | Value | Source |

| Flammability | Flammable liquid and vapor | [1][2] |

| NFPA Rating (estimated) | Health: 1, Flammability: 2, Instability: 0 | LookChem |

| Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. | LookChem |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | Fisher Scientific |

Table 3: Toxicological Data

| Endpoint | Species | Value | Source |

| Oral LD50 | Rat | 1900 mg/kg | [2] |

| Oral LD50 | Mouse | 1710 mg/kg | [2] |

| Inhalation LC50 | Mouse | 3350 mg/m³ | [2] |

Note: The toxicological properties of this material have not been fully investigated.[2]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid.[1][2] It may cause eye, skin, respiratory, and digestive tract irritation.[2] Ingestion of large amounts may lead to central nervous system depression.[2]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols

Protocol for Flash Point Determination (Adapted from ASTM D56 and D93)

This protocol describes the determination of the flash point of this compound using a closed-cup tester.

Materials:

-

Tag Closed Cup Tester (for low viscosity liquids) or Pensky-Martens Closed Cup Tester.

-

Graduated cylinder.

-

Thermometer.

-

Barometer.

-

This compound sample.

Procedure:

-

Ensure the testing apparatus is clean and in good working order.

-

Pre-cool the sample to at least 10°C below the expected flash point of 40°C.

-

Using a graduated cylinder, measure 50 mL of the cooled sample and transfer it to the test cup.

-

Place the lid on the test cup and insert the thermometer.

-

Begin heating the sample at a slow, constant rate.

-

As the sample heats, apply an ignition source at specified temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite.

-

Record the observed flash point and correct for barometric pressure.

Protocol for Safe Handling and Use in a Laboratory Setting

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.

Handling Procedures:

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Use non-sparking tools and explosion-proof equipment.

-

Avoid contact with eyes, skin, and clothing.

-

Keep containers tightly closed when not in use.

-

Keep away from heat, sparks, and open flames.

Protocol for Spill Management

Small Spills (<1 L):

-

Alert personnel in the immediate area and evacuate if necessary.

-

Remove all sources of ignition.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.2.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

Large Spills (>1 L):

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

From a safe distance, prevent the spill from entering drains or waterways if possible.

Visualized Workflows and Relationships

The following diagrams illustrate key safety concepts and experimental workflows for this compound.

Hierarchy of Safety Controls

Safe Experimental Workflow

References

1,1,3-Trimethoxypropane: A Technical Safety Guide for Researchers and Drug Development Professionals

Introduction

1,1,3-Trimethoxypropane is a chemical compound utilized in various research and development applications. A thorough understanding of its safety profile is paramount for professionals in laboratory and drug development settings to ensure safe handling, storage, and disposal. This technical guide provides an in-depth overview of the material safety data for this compound, including its physicochemical properties, known hazards, and recommended safety protocols. While comprehensive toxicological data for this specific compound is limited, this guide also presents standardized experimental protocols for assessing chemical hazards, offering a framework for its evaluation.

Physicochemical and Hazard Identification

This compound is a colorless liquid.[1] Its primary immediate hazard is its flammability.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14315-97-0 | [1] |

| Molecular Formula | C6H14O3 | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Flash Point | 40 °C (104 °F) | [1] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable liquids | 3 | Warning | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Health Hazard Information

The toxicological properties of this compound have not been fully investigated.[1] However, based on its GHS classification, it may cause skin, eye, and respiratory irritation.[3] Ingestion may lead to gastrointestinal irritation, and inhalation of vapors could cause dizziness or suffocation.[1] It is also suspected to have the potential to cause central nervous system depression.[1]

For a related isomer, 1,2,3-Trimethoxypropane, studies have indicated low acute toxicity, with an LD50 greater than 2000 mg/kg, no observed dermal irritation, and no mutagenic activity.[4] While this information provides some context, it is crucial to handle this compound with appropriate caution until more specific data is available.

Handling, Storage, and First Aid

Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1] Ground and bond containers when transferring material to prevent static discharge.[2]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be designated as a flammables area.[1]

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[1]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Experimental Protocols for Safety Assessment

Given the limited specific toxicological data for this compound, a standardized approach to chemical safety assessment is crucial. The following are generalized protocols based on established OECD guidelines for key toxicity endpoints.

4.1. Acute Dermal Irritation Testing

This protocol is a summary of the principles outlined in OECD Test Guideline 404.

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 mL dose of the undiluted liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. An untreated area of skin serves as a control.

-

Exposure: The patch is loosely held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.

-

Classification: The substance is classified as a skin irritant if the mean scores for either erythema or edema are at or above a certain threshold across the test animals.

4.2. Acute Eye Irritation Testing

This protocol is based on the principles of the Bovine Corneal Opacity and Permeability (BCOP) test method (OECD Test Guideline 437), an in vitro alternative to animal testing.

-

Test System: Freshly isolated bovine corneas are mounted in a specialized holder.

-

Application: The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes). A negative control (saline) and a positive control (e.g., ethanol) are run in parallel.

-

Measurement of Opacity: After exposure and a post-exposure incubation, the opacity of the cornea is measured using an opacitometer.

-

Measurement of Permeability: The permeability of the cornea is assessed by applying sodium fluorescein dye and measuring the amount that passes through the cornea into the medium in the posterior chamber using a spectrophotometer.

-

Calculation and Classification: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability values. This score is then used to classify the substance's eye irritation potential.

Visualized Workflows and Logical Relationships

5.1. General Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance.

Caption: A generalized workflow for chemical safety assessment.

5.2. GHS Classification Logic for Flammable Liquids

The classification of a liquid as flammable under the Globally Harmonized System (GHS) is based on its flash point and, in some cases, its initial boiling point.

Caption: Decision logic for GHS classification of flammable liquids.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the most current SDS provided by the manufacturer before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to the Synthesis of 1,1,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,3-trimethoxypropane, a valuable acetal in organic synthesis. The document details the most logical and efficient synthetic pathway, commencing from readily available precursors. A thorough examination of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product are presented. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of this compound

This compound (CAS No. 14315-97-0) is a di-functional molecule featuring a terminal methyl ether and a dimethyl acetal.[1][2] This unique structural arrangement makes it a versatile building block in organic synthesis. The acetal moiety serves as a protected aldehyde, which is stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde functionality under acidic conditions. This protective group strategy is fundamental in multi-step syntheses where a reactive aldehyde needs to be masked to prevent unwanted side reactions.[3] The presence of the ether linkage adds to its utility, allowing for its incorporation into more complex molecular architectures.

Strategic Synthesis Pathway: A Two-Step Approach

The most direct and logical synthetic route to this compound involves a two-step process, starting from the readily available precursor, 1,3-propanediol. The overall strategy is as follows:

-

Selective Monomethylation of 1,3-Propanediol: The first step involves the selective methylation of one of the hydroxyl groups of 1,3-propanediol to yield 3-methoxy-1-propanol.

-

Oxidation and Acetalization: The resulting 3-methoxy-1-propanol is then oxidized to the corresponding aldehyde, 3-methoxypropanal, which is subsequently converted to the target molecule, this compound, via an acid-catalyzed acetalization with methanol.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the chemical transformations involved.

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Williamson Ether Synthesis for 3-Methoxy-1-propanol

The selective monomethylation of 1,3-propanediol can be achieved through a Williamson ether synthesis. In this reaction, the diol is treated with a base to deprotonate one of the hydroxyl groups, forming an alkoxide. This nucleophilic alkoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the methyl ether. By controlling the stoichiometry of the base and the methylating agent, preferential mono-methylation can be achieved.

Oxidation of 3-Methoxy-1-propanol to 3-Methoxypropanal

The oxidation of the primary alcohol, 3-methoxy-1-propanol, to the corresponding aldehyde, 3-methoxypropanal, can be accomplished using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation as they are known to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Acid-Catalyzed Acetalization of 3-Methoxypropanal

The final and key step in the synthesis is the acid-catalyzed acetalization of 3-methoxypropanal with methanol.[3] The mechanism for this reaction is a well-established process in organic chemistry and proceeds as follows:

-

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of 3-methoxypropanal, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable this compound and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the acetal, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by using a dehydrating agent or by azeotropic distillation. A particularly effective method is the use of trimethyl orthoformate, which reacts with the generated water to form methanol and methyl formate, thus driving the reaction to completion.[4]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Synthesis of 3-Methoxy-1-propanol

This procedure is adapted from known methods for the selective methylation of diols.

Materials:

-

1,3-Propanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add 1,3-propanediol (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.

-

The reaction mixture is then stirred at room temperature overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by fractional distillation to yield 3-methoxy-1-propanol.

Synthesis of this compound

This protocol is based on established procedures for acid-catalyzed acetalization.[4][5]

Materials:

-

3-Methoxy-1-propanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Anhydrous dichloromethane

-

Anhydrous methanol

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Oxidation to 3-Methoxypropanal: To a stirred solution of 3-methoxy-1-propanol (1.0 eq) in anhydrous dichloromethane, add PCC (1.5 eq) in one portion. Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the solvent is carefully removed under reduced pressure to yield crude 3-methoxypropanal, which is used in the next step without further purification.

-

Acetalization: To a solution of the crude 3-methoxypropanal in anhydrous methanol (excess), add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by GC-MS. The reaction is typically complete within a few hours.[5]

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.[6][7]

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

| Property | Value | Reference |

| CAS Number | 14315-97-0 | [1] |

| Molecular Formula | C₆H₁₄O₃ | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| Boiling Point | 45-46 °C | [8] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The expected signals would correspond to the three distinct methoxy groups and the two methylene groups of the propane backbone.[1]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.[1]

-

IR Spectroscopy: The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹) from the starting aldehyde and the presence of strong C-O stretching bands characteristic of ethers and acetals.[2]

-

Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the final product and confirming its molecular weight. The mass spectrum will show a molecular ion peak (or fragments corresponding to its loss) consistent with the molecular formula C₆H₁₄O₃.[1][9]

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in this synthesis, particularly sodium hydride, methyl iodide, and PCC, are hazardous and should be handled with extreme care according to their respective Safety Data Sheets (SDS). This compound itself is a flammable liquid.[8]

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step process involving the selective monomethylation of 1,3-propanediol followed by oxidation and acid-catalyzed acetalization. This guide provides the necessary theoretical background, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and verify this valuable chemical intermediate. The principles and techniques described herein are broadly applicable in the field of organic synthesis and drug development.

Diagrams

Caption: Overall synthetic pathway for this compound.

Caption: Mechanism of acid-catalyzed acetalization.

References

- 1. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP2763946A1 - Method for preparing 1,2,3-trimethoxypropane, uses thereof, and compositions including said 1,2,3-trimethoxypropane - Google Patents [patents.google.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

A Technical Guide to High-Purity 1,1,3-Trimethoxypropane for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1,1,3-trimethoxypropane, a valuable reagent and building block in organic synthesis. This document outlines commercial supplier specifications, potential impurity profiles, and detailed analytical methodologies for quality assessment. The information herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing high-purity this compound for their specific applications.

Commercial Availability and Specifications

High-purity this compound is available from a number of commercial chemical suppliers. The typical purity offered is around 97%, with the primary analytical method for purity assessment being gas chromatography (GC). Below is a summary of specifications from prominent suppliers.

| Supplier | Product Name/Grade | Purity Specification | Key Specifications |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 97% | ≥96.0% (Assay by GC)[1] | Appearance: Clear, colorless liquid[1]Refractive Index (@ 20°C): 1.3985-1.4025[1] |

| Fisher Scientific | This compound, 97% | 97% | Molecular Formula: C6H14O3[2]Molecular Weight: 134.18 g/mol [2] |

| CHEMLYTE SOLUTIONS CO.,LTD | Propane,1,1,3-trimethoxy- Industrial Grade | Not specified | Density (@ 20°C): 0.941 g/cm³Boiling Point: 45-46 °CFlash Point: 105 °FRefractive Index: n20/D 1.4 (lit.) |

Synthesis, Purification, and Potential Impurities

A potential synthesis could involve the acid-catalyzed addition of methanol to acrolein. This reaction would likely proceed in two steps: a 1,4-addition of methanol to the α,β-unsaturated aldehyde, followed by acetalization of the aldehyde functionality.

Given this potential synthesis route, likely impurities could include:

-

Unreacted starting materials: Acrolein and methanol.

-

Intermediates: 3-methoxypropanal.

-

Byproducts: Polymers of acrolein, and potentially other acetals or ethers formed under the reaction conditions.

-

Residual catalyst: Acid catalyst used in the reaction.

-

Water: As a byproduct of the acetalization reaction or from atmospheric contamination.

The primary method for the purification of this compound and related compounds is fractional distillation. This technique separates components of a liquid mixture based on their different boiling points.

Quality Control and Analytical Methodologies

The quality of high-purity this compound is critical for its successful application in research and drug development, where impurities can lead to side reactions and irreproducible results. Gas chromatography is the most common and effective method for assessing the purity and impurity profile of this compound.

Experimental Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

The following is an example of a GC-FID method that can be adapted for the analysis of this compound, based on established methods for similar compounds.

1. Instrumentation and Reagents

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A mid-polarity column, such as one with a (6% cyanopropylphenyl)methylpolysiloxane stationary phase (e.g., DB-624 or equivalent), is a suitable starting point.

-

Carrier Gas: Helium or Nitrogen, high purity.

-

FID Gases: Hydrogen and Air, high purity.

-

Solvent: Dichloromethane or Methanol, GC grade.

-

This compound reference standard (of known purity).

2. Chromatographic Conditions

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be optimized)

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 2 minutes at 200 °C.

-

-

Detector Temperature: 280 °C

3. Sample Preparation

-

Accurately prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Prepare a reference standard solution at the same concentration.

4. Data Analysis

-

The purity of the sample is typically determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

-

For more accurate quantification, a calibration curve can be constructed using a series of reference standards of known concentrations.

Visualizing Workflows

To aid in the practical application of this technical guide, the following diagrams, generated using the DOT language, illustrate key decision-making and experimental processes.

Caption: A logical workflow for the qualification of a commercial supplier for high-purity reagents.

Caption: A standard experimental workflow for determining the purity of this compound using GC-FID.

References

1,1,3,3-Tetramethoxypropane: The Cornerstone for Reliable Malondialdehyde Quantification in Oxidative Stress Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide serves as a technical resource for scientists leveraging the measurement of malondialdehyde (MDA) as a critical biomarker for lipid peroxidation and oxidative stress. We will explore the chemical principles, practical applications, and detailed methodologies for using 1,1,3,3-tetramethoxypropane (TMP) as a stable and reliable precursor for generating MDA standards.

The Challenge of Measuring Oxidative Stress: MDA and the Need for a Stable Precursor

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer.[1] A primary consequence of oxidative stress is the degradation of polyunsaturated lipids, a process known as lipid peroxidation.[2][3] Malondialdehyde (MDA) is a naturally occurring, low-molecular-weight end-product of this process and has become one of the most widely used biomarkers to quantify the extent of oxidative injury.[2][3][4][5]

However, pure MDA is inherently unstable and highly reactive, making it unsuitable for direct use as a calibration standard in laboratory settings.[2][6] This presents a significant analytical challenge: how can one accurately quantify a substance using a standard that is itself prone to degradation? The solution lies in the use of a stable precursor that can be converted to MDA in a controlled and quantitative manner. This is the critical role of 1,1,3,3-tetramethoxypropane (TMP).

TMP, a colorless to pale yellow liquid, is a stable acetal that serves as a protected form of MDA.[6][7][8] Its stability under normal storage conditions, coupled with its ability to quantitatively yield MDA upon acid hydrolysis, makes it an indispensable tool for researchers.[1][9] By using TMP, laboratories can generate fresh, accurately concentrated MDA solutions in situ, forming the basis for reliable and reproducible standard curves in various assays.[2][8]

The Chemistry of Conversion: From a Stable Acetal to a Reactive Aldehyde

The utility of TMP is rooted in the fundamental chemistry of acetal hydrolysis. TMP is stable in neutral or basic conditions but readily undergoes hydrolysis in an acidic environment.[7] This acid-catalyzed reaction cleaves the four methoxy groups, replacing them with hydroxyl groups. This generates an unstable intermediate which rapidly rearranges to form the three-carbon dialdehyde, MDA, and four molecules of methanol.

The conversion is a stoichiometric, one-to-one reaction: one molecule of TMP yields one molecule of MDA.[10] This quantitative relationship is the bedrock of its function as a primary standard. The reaction is typically carried out in a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid, at room temperature.[11][12][13] Complete hydrolysis can be achieved within a few hours, providing a fresh solution of MDA with a precisely known concentration.[11][13]

Application in the TBARS Assay: The Gold Standard for Lipid Peroxidation

The most common application of TMP-derived MDA is in the Thiobarbituric Acid Reactive Substances (TBARS) assay. This well-established colorimetric method remains a workhorse for oxidative stress research due to its simplicity and sensitivity.[3][12]

Principle of the TBARS Assay: The assay is based on the reaction of MDA with two molecules of 2-thiobarbituric acid (TBA) under acidic conditions (pH 1-2) and high temperature (90-100°C).[5][11][12] This condensation reaction forms a pink to red chromophore, an MDA-TBA₂ adduct, which exhibits a maximum absorbance at approximately 532 nm.[12][14][15] The intensity of this color is directly proportional to the amount of MDA present in the sample. By comparing the absorbance of an unknown biological sample to a standard curve generated from known concentrations of TMP-derived MDA, the level of lipid peroxidation can be accurately quantified.

Field-Proven Experimental Protocols

The following protocols provide a self-validating system for the accurate measurement of MDA. The causality behind each step is explained to ensure robust and reproducible results.